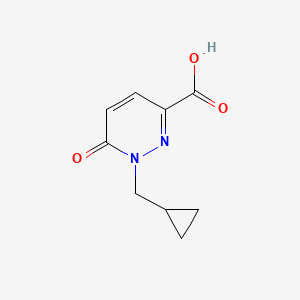

1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted at the 1-position with a cyclopropylmethyl group and at the 3-position with a carboxylic acid moiety. The cyclopropylmethyl group introduces steric rigidity and conformational constraints, which may enhance binding specificity in biological systems or influence synthetic reactivity. While direct molecular data for this compound are sparse in the provided evidence, its structural analogs suggest an inferred molecular formula of C₉H₉N₂O₃ and a molecular weight of approximately 193.20 g/mol (based on pyridine-based analogs) .

Properties

IUPAC Name |

1-(cyclopropylmethyl)-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8-4-3-7(9(13)14)10-11(8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFCZNZIBSQBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethyl ketone with hydrazine hydrate can lead to the formation of the desired pyridazine ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the specific conditions and reagents used.

Substitution: Substitution reactions can occur at the cyclopropylmethyl group or the pyridazine ring, leading to a variety of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development. In medicine, it may be explored for its therapeutic potential in treating various diseases.

In the industrial sector, 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects .

For example, it may inhibit the activity of certain kinases or proteases, which are involved in signaling pathways and cellular processes. By modulating these pathways, the compound can exert its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyridazine Derivatives

*Inferred values based on structural analogs.

Research Findings

Substituent Effects on Physicochemical Properties

- This substituent contrasts with flexible alkyl chains (e.g., propyl in ) or planar aromatic groups (e.g., 4-fluorophenyl in ) .

- Aromatic Substituents : Phenyl derivatives (e.g., 3-chloro-4-methylphenyl, 4-fluorophenyl) exhibit increased hydrophobicity and electronic modulation. For instance, the fluorine atom in the 4-fluorophenyl analog withdraws electron density, stabilizing the pyridazine core and altering reaction pathways .

- Heteroaromatic Groups : The furan-2-ylmethyl substituent introduces hydrogen-bonding capacity and π-system interactions, which may enhance solubility in polar solvents or binding to biological targets .

Limitations and Data Gaps

- Solubility and Stability: Limited solubility data are available for these compounds. The carboxylic acid group generally improves aqueous solubility, but hydrophobic substituents (e.g., aryl groups) may counteract this effect.

Biological Activity

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 1249671-30-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- CAS Number : 1249671-30-4

- IUPAC Name : 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its cytotoxicity and potential as an anticancer agent.

Cytotoxicity Studies

Recent research has indicated that derivatives of dihydropyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving membrane disruption and activation of apoptotic pathways .

The proposed mechanisms by which 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exerts its biological effects include:

- Membrane Interaction : The compound may interact with lipid bilayers, leading to increased permeability and subsequent cell death.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been suggested as pathways through which this compound induces apoptosis in cancer cells.

- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes involved in cell proliferation and survival, suggesting a possible mechanism for this compound as well.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study A | Demonstrated significant cytotoxicity in MCF-7 and HeLa cells | MCF-7, HeLa |

| Study B | Induced apoptosis via caspase activation in K562 cells | K562 |

| Study C | Showed selective toxicity towards cancer cells over normal cells | HUVEC (normal), MCF-7 (cancer) |

Case Study Examples

- Cytotoxicity Against MCF-7 Cells : A study indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting it could serve as a lead compound for further development .

- Selectivity for Cancer Cells : In vitro assays demonstrated that the compound preferentially induced cell death in cancerous cells while sparing normal endothelial cells, highlighting its potential for targeted cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.